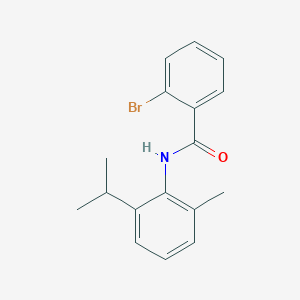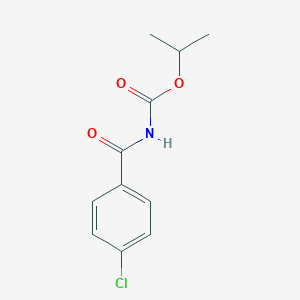
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BIMP, is a chemical compound that has been the subject of scientific research due to its potential use in drug development.
Mecanismo De Acción
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can cause changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and it has been found to be relatively stable under a variety of conditions. However, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations as well. It is highly toxic and must be handled with care, and its solubility in water is limited, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is the development of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide's effects on other enzymes and pathways in the body, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-6-methylaniline with bromine to form 2-bromo-6-isopropylacetanilide. This compound is then reacted with benzoyl chloride to produce 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of scientific research due to its potential use as an anti-cancer agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory diseases and pain.
Propiedades
Nombre del producto |
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide |
|---|---|
Fórmula molecular |
C17H18BrNO |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
Clave InChI |
NDCKEWGRNWKYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)